molecular formula C11H10F3NO2 B13682132 2-Ethyl-7-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

2-Ethyl-7-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B13682132
M. Wt: 245.20 g/mol
InChI Key: YCZGBZDUXLGMCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-7-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethyl group enhances the compound’s chemical stability and bioavailability, making it a valuable entity in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-7-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves multistep processes. One common method includes the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific reagents and conditions, such as the use of trifluoromethyl phenyl sulfone under visible light irradiation .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities while maintaining the purity and yield of the product.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-7-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoromethyl phenyl sulfone for trifluoromethylation, and various oxidizing or reducing agents depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, trifluoromethylation reactions typically yield products with enhanced stability and bioavailability due to the presence of the trifluoromethyl group .

Scientific Research Applications

2-Ethyl-7-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-7-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity towards its targets. This interaction often involves the formation of electron donor-acceptor complexes, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-7-(trifluoromethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H10F3NO2

Molecular Weight

245.20 g/mol

IUPAC Name

2-ethyl-7-(trifluoromethyl)-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C11H10F3NO2/c1-2-8-10(16)15-7-4-3-6(11(12,13)14)5-9(7)17-8/h3-5,8H,2H2,1H3,(H,15,16)

InChI Key

YCZGBZDUXLGMCW-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)NC2=C(O1)C=C(C=C2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.